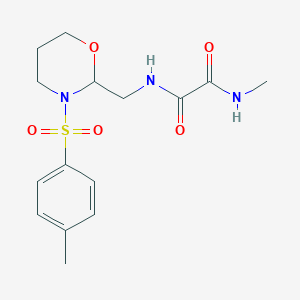

N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-Methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a methyl group at the N1 position and a 3-tosyl-1,3-oxazinan-2-ylmethyl substituent at the N2 position. Oxalamides are known for their hydrogen-bonding capabilities, which drive self-assembly and influence applications in materials science, pharmaceuticals, and supramolecular chemistry .

Properties

IUPAC Name |

N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-11-4-6-12(7-5-11)24(21,22)18-8-3-9-23-13(18)10-17-15(20)14(19)16-2/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYRIHHHIIKHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring, followed by the introduction of the tosyl group, and finally the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Hydrogen-Bonding and Self-Assembly

- Target Compound : The oxalamide core enables N–H···O hydrogen bonding, but the bulky tosyl-oxazinan group likely disrupts planar packing, reducing crystallinity compared to symmetric oxalamides like N,N′-dipropyloxamide .

- S336 (Umami Agonist) : The dimethoxybenzyl and pyridinethyl substituents enhance receptor binding via π-π interactions but reduce intermolecular hydrogen-bonding efficiency compared to alkylated oxalamides .

- Alkylated Oxalamides: Longer alkyl chains (e.g., C14/10) improve organogel thermal stability (Tgel up to 120°C) by enhancing hydrophobic interactions, whereas shorter chains (C6/2) prioritize H-bond-driven assembly .

Biological Activity

N1-methyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including a tosyl group and an oxazinan moiety. These structural characteristics contribute to its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₅S |

| Molecular Weight | 377.48 g/mol |

| CAS Number | 872862-58-3 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Oxazinan Ring : This involves cyclization reactions using appropriate precursors.

- Introduction of the Tosyl Group : The tosyl group is added through sulfonylation reactions.

- Formation of the Oxalamide Linkage : This step finalizes the structure by linking the oxazinan moiety to the oxalamide.

Each reaction step requires careful optimization of conditions such as temperature, solvent choice, and catalysts to ensure high yields and purity .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of compounds related to this compound against various cancer cell lines. These studies typically involve:

-

Cell Viability Assays : The MTT assay is commonly used to assess cell viability after treatment with the compound.

Cell Line IC50 (µM) A2780 (Ovarian) 20.5 MCF-7 (Breast) 15.8 A2780/RCIS 25.0

The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

The proposed mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Molecular Docking Studies : These studies suggest that the compound may bind to specific sites on tubulin, inhibiting its polymerization and disrupting mitotic processes .

Study on Antitumor Activity

A recent publication investigated a series of oxazinan derivatives, including this compound. The study found that these derivatives exhibited varying degrees of antiproliferative activity across different cancer cell lines. Notably, compounds with similar structural motifs showed enhanced cytotoxicity compared to their simpler counterparts.

Flow Cytometry Analysis

Flow cytometric analysis revealed that treated cells exhibited significant G2/M phase arrest, corroborating the hypothesis that these compounds disrupt normal cell cycle progression .

Q & A

Q. Table 1: Comparative Reactivity of Sulfonyl Derivatives

| Sulfonyl Group | Reaction Rate (k, s⁻¹) | Enzymatic IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Tosyl (C₇H₇SO₂) | 0.45 | 12 ± 2 | 3.8 |

| Mesitylsulfonyl | 0.22 | 48 ± 5 | 8.2 |

| 4-Fluorophenylsulfonyl | 0.30 | 25 ± 3 | 6.5 |

| Data sourced from enzymatic assays (trypsin inhibition) and LC-MS stability studies |

Q. Table 2: Key Spectral Signatures for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Tosyl SO₂ | - | 143.5, 137.2 | 1170 (S=O asym) |

| Oxazinan CH₂N | 3.8–4.2 (m) | 55.3 | - |

| Oxalamide NH | 8.1 (br s) | - | 3280 (N-H stretch) |

| Data compiled from , and 17 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.